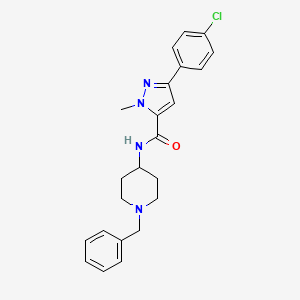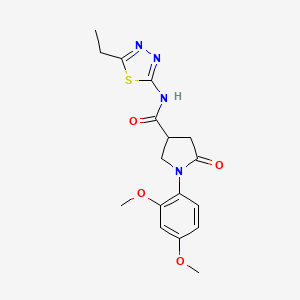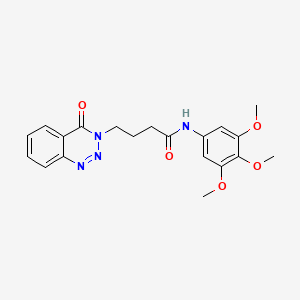![molecular formula C22H28N2O5S B11014686 {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11014686.png)
{1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule that features a thiazole ring, a cyclohexyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the thiazole derivative with the cyclohexyl acetic acid derivative under peptide coupling conditions using reagents like EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring and the dimethoxyphenyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
{1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent due to the presence of the thiazole ring.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Dimethoxyphenyl Derivatives: Compounds such as homoveratric acid and 3,4-dimethoxyphenylacetic acid share the dimethoxyphenyl group and are studied for their biological activities.
Uniqueness
{1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: is unique due to its combination of a thiazole ring, a dimethoxyphenyl group, and a cyclohexyl group, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H28N2O5S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[1-[[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H28N2O5S/c1-28-17-7-6-15(10-18(17)29-2)21-24-16(13-30-21)11-19(25)23-14-22(12-20(26)27)8-4-3-5-9-22/h6-7,10,13H,3-5,8-9,11-12,14H2,1-2H3,(H,23,25)(H,26,27) |
InChI Key |
GYRXJBNJZUFOEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC3(CCCCC3)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11014605.png)

![4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B11014613.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11014618.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B11014622.png)

![N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11014634.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide](/img/structure/B11014639.png)
![6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11014646.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide](/img/structure/B11014653.png)
![N-[4-(benzyloxy)phenyl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014654.png)


![2,3,5-Triphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B11014679.png)
